molecular formula C11H14O4 B017222 Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate CAS No. 129150-61-4

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No.: B017222
CAS No.: 129150-61-4
M. Wt: 210.23 g/mol
InChI Key: DMHDKUFZHGVDCN-UHFFFAOYSA-N
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Description

Hydroxycinnamic Acid Derivatives in Scientific Research

Hydroxycinnamic acid derivatives constitute one of the most extensively studied classes of phenolic compounds in contemporary natural product research, representing approximately one-third of all phenolic compounds found in human dietary sources. These compounds have garnered significant scientific attention due to their potent antioxidant properties, which are fundamentally attributed to their hydrogen and electron donating capacity, combined with their ability to delocalize and stabilize resulting phenoxyl radicals within their molecular structure. Research investigations have demonstrated that hydroxycinnamic acids function as chain-breaking antioxidants through radical scavenging activity, making them crucial subjects for both mechanistic studies and practical applications in various scientific disciplines.

The scientific community has established comprehensive structure-property-activity relationships for hydroxycinnamic acid derivatives, revealing that redox potentials serve as accurate predictors of antioxidant activity and valuable guidelines in drug discovery and development processes. Electrochemical studies utilizing voltammetric methods have provided fundamental insights into the mechanisms underlying antioxidant activity, particularly focusing on the relationship between molecular structure and electron transfer capabilities. These investigations have revealed that hydroxycinnamic acid derivatives can be utilized for both preventive and therapeutic purposes in diseases related to oxidative stress, including atherosclerosis, inflammatory injury, cancer, and cardiovascular diseases.

The antioxidant mechanisms of hydroxycinnamic acid derivatives extend beyond simple radical scavenging activity to include chelation of transition metals such as copper and iron, inhibition of reactive oxygen species and reactive nitrogen species generating enzymes, and modulation of gene expression through the antioxidant response element and nuclear factor erythroid 2-related factor 2 pathway. Research data have consistently demonstrated that these compounds possess diverse physiological functions, including anti-inflammatory, antimicrobial, anti-collagenase, and anti-melanogenic activities, properties that form the foundation for their increasing utilization in various applications ranging from cosmetic formulations to pharmaceutical development.

Taxonomic Classification in Phenylpropanoid Chemistry

Phenylpropanoids represent a diverse family of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine through the shikimic acid pathway, deriving their nomenclature from the characteristic six-carbon aromatic phenyl group and three-carbon propene tail structure exemplified by coumaric acid. Within this comprehensive classification system, hydroxycinnamic acids occupy a central position as phenolic compounds characterized by their C6-C3 skeleton structure, representing the largest class within the phenylpropanoid family.

The taxonomic organization of phenylpropanoids encompasses several major categories, with hydroxycinnamic acids serving as precursors to numerous other compound classes including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, and catechins. The phenylpropanoid pathway begins with the enzymatic conversion of phenylalanine to cinnamic acid through phenylalanine ammonia-lyase, followed by a series of enzymatic hydroxylations and methylations that generate the diverse array of hydroxycinnamic acid derivatives observed in nature.

Hydroxycinnamic acids can be further subdivided based on their structural characteristics and substitution patterns, with the major representatives including caffeic acid, ferulic acid, para-coumaric acid, and sinapic acid. Each of these compounds exhibits distinct substitution patterns on the aromatic ring, creating a systematic classification framework that allows researchers to predict chemical behavior and biological activity based on structural features. The ester derivatives of these acids, including methyl esters such as methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, represent an important subclass that often exhibits modified physical properties and enhanced stability compared to their parent acids.

Historical Development of Methoxyphenyl Propanoate Research

The historical investigation of methoxyphenyl propanoate derivatives has evolved significantly over the past several decades, driven primarily by advances in analytical chemistry and natural product isolation techniques. Early research efforts focused on the identification and characterization of these compounds as metabolites in various plant species, with particular attention given to their role in plant defense mechanisms and secondary metabolism. The development of sophisticated analytical methodologies, including high-performance liquid chromatography and gas chromatography-mass spectrometry, has enabled researchers to identify and quantify methoxyphenyl propanoate derivatives in complex biological matrices with unprecedented precision.

Research investigations have revealed the presence of methoxyphenyl propanoate derivatives in diverse plant families, with notable identification in species such as Dianthus superbus and Zingiber officinale. These discoveries have contributed to a growing understanding of the biosynthetic pathways responsible for their formation and the ecological roles they serve in plant physiology. The isolation of specific compounds, including this compound, has been facilitated by advanced separation techniques including silica gel column chromatography and medium-pressure liquid chromatography.

The development of synthetic approaches to methoxyphenyl propanoate derivatives has paralleled natural product isolation efforts, with researchers developing efficient protocols for the preparation of these compounds in laboratory settings. These synthetic methodologies have enabled detailed structure-activity relationship studies and have provided access to quantities sufficient for comprehensive biological evaluation. Current research efforts continue to refine synthetic approaches while exploring the potential applications of these compounds in various fields including pharmaceuticals, cosmetics, and food science.

Significance in Natural Product Chemistry

This compound exemplifies the significant role that phenolic ester derivatives play in natural product chemistry, serving as both bioactive constituents of plant materials and valuable synthetic targets for pharmaceutical research. The compound's presence in medicinally important plant species, including members of the Dianthus genus, underscores its potential therapeutic relevance and highlights the importance of continuing research into phenolic ester derivatives.

The significance of this compound extends to its potential applications in understanding enzyme inhibition mechanisms, particularly those related to hyaluronidase activity, which plays a crucial role in skin aging and extracellular matrix degradation. Research investigations have demonstrated that structurally related hydroxycinnamic acid derivatives exhibit significant anti-hyaluronidase activity, with compounds such as rosmarinic acid and its derivatives showing inhibitory concentrations in the micromolar range. These findings suggest that this compound and related compounds may possess similar bioactive properties worthy of detailed investigation.

The compound's structural features, including the specific positioning of hydroxy and methoxy substituents, provide valuable insights into structure-activity relationships within the broader family of hydroxycinnamic acid derivatives. The methyl ester functionality enhances lipophilicity compared to the parent acid, potentially improving bioavailability and membrane permeability characteristics that are crucial for biological activity. This enhanced lipophilicity addresses the inherent limitation of hydroxycinnamic acids in lipophilic systems, potentially expanding their applications in cosmetic matrices and biological membrane interactions.

Furthermore, the compound serves as an important model system for investigating the electrochemical properties of phenolic compounds, with research demonstrating that redox potentials can serve as reliable predictors of antioxidant activity. The ability to correlate structural features with electrochemical behavior provides valuable guidance for the rational design of new antioxidant compounds with enhanced activity profiles. These investigations contribute to the broader understanding of how molecular structure influences chemical reactivity and biological activity within the phenylpropanoid class of natural products.

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDKUFZHGVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372875
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129150-61-4
Record name Methyl 3-hydroxy-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129150-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Protonation : Sulfuric acid protonates the carbonyl oxygen of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, generating a resonance-stabilized acylium ion.

  • Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation and Elimination : The intermediate loses a proton to regenerate the acid catalyst, followed by elimination of water to yield the ester.

Typical Procedure :

  • Substrates : 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid (1.0 equiv), methanol (excess).

  • Catalyst : Concentrated sulfuric acid (0.1–0.5 equiv).

  • Conditions : Reflux at 65–70°C for 12–24 hours under anhydrous conditions.

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via vacuum distillation or recrystallization.

Advantages :

  • High functional group tolerance.

  • Cost-effective due to inexpensive reagents.

Limitations :

  • Prolonged reaction times.

  • Risk of side reactions (e.g., dehydration of hydroxyl groups).

Trimethylsilyl Diazomethane-Mediated Methylation

Trimethylsilyl diazomethane (TMS-diazomethane) offers a mild alternative for esterifying carboxylic acids without requiring acidic conditions. This method is particularly advantageous for acid-sensitive substrates.

Reaction Mechanism and Conditions

  • Diazomethane Activation : TMS-diazomethane reacts with the carboxylic acid to form a diazonium intermediate.

  • Nitrogen Elimination : The intermediate undergoes decomposition, releasing nitrogen gas and generating the methyl ester.

Typical Procedure :

  • Substrates : 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid (1.0 equiv).

  • Reagent : Trimethylsilyl diazomethane (2.0–3.0 equiv, 2 M in hexanes).

  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : Solvent removal under reduced pressure and purification via column chromatography (petroleum ether:ethyl acetate, 8:2).

Advantages :

  • Rapid reaction kinetics.

  • Avoids acidic conditions, preserving acid-labile functional groups.

Limitations :

  • Higher cost due to specialized reagents.

  • Requires strict anhydrous conditions.

Comparative Analysis of Preparation Methods

ParameterAcid-Catalyzed EsterificationTrimethylsilyl Diazomethane Methylation
Catalyst/Reagent H₂SO₄TMS-diazomethane
Reaction Temperature 65–70°C (reflux)0°C to room temperature
Reaction Time 12–24 hours2–14 hours
Yield High (estimated >90%)Moderate to high (reported ~85–95%)
Purification Distillation/recrystallizationColumn chromatography
Cost LowHigh
Substrate Compatibility BroadAcid-sensitive substrates

Key Observations :

  • Acid-catalyzed esterification is preferred for large-scale synthesis due to its cost efficiency, whereas TMS-diazomethane methylation excels in laboratory settings requiring mild conditions.

  • Both methods produce the target compound with high purity, as confirmed by ¹H/¹³C NMR and HRMS.

Mechanistic Considerations and Optimization Strategies

Acid-Catalyzed Esterification

  • Solvent Selection : Methanol acts as both solvent and nucleophile. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions.

  • Catalyst Loading : Excess sulfuric acid (>0.3 equiv) accelerates kinetics but risks sulfonation of aromatic rings.

TMS-Diazomethane Methylation

  • Stoichiometry : Sub-stoichiometric TMS-diazomethane leads to incomplete conversion. A 2:1 reagent-to-acid ratio ensures full esterification.

  • Temperature Control : Slow addition at 0°C minimizes exothermic decomposition of diazomethane.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid or 3-(3-oxo-4-methoxyphenyl)propanoate.

    Reduction: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Organic Synthesis

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds in chemical research.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress. The mechanism involves scavenging free radicals and inhibiting lipid peroxidation, measurable through assays like DPPH and ABTS.

Potential Therapeutic Effects

Studies have explored its potential anti-inflammatory and anticancer properties. The compound's interaction with various molecular targets suggests it could modulate biological pathways relevant to disease processes. For instance, its ability to inhibit specific enzymes involved in inflammation has been documented .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties. This makes it relevant in the food and cosmetic industries, although care must be taken regarding safety regulations .

Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of this compound, researchers employed various assays to quantify its ability to scavenge free radicals. Results indicated a dose-dependent response, highlighting its potential as a natural antioxidant in pharmaceutical formulations.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in vitro, demonstrating significant inhibition of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Methyl 3-(4-Nitrophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4NO2PDPMe) and Methyl 3-(4-Aminophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4APDPMe)

Structural Features :

  • Phthalimide substituents: These analogs incorporate nitro (4NO2PDPMe) or amino (4APDPMe) phthalimide groups in addition to 3,4-dimethoxyphenyl substituents.
  • Functional Differences : The phthalimide groups enhance interaction with biological targets, while the additional methoxy groups increase lipophilicity.

Methyl 3-(6-Hydroxy-4-Methoxybenzofuran-5-Yl)Propanoate

Structural Features :

  • Benzofuran core : Replaces the phenyl ring with a benzofuran system, introducing a fused oxygen-containing heterocycle.
  • Substituents : Retains 4-methoxy and 6-hydroxy groups.

Methyl Ferulate (Methyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoate)

Structural Features :

  • Unsaturated chain: A double bond in the propanoate chain (prop-2-enoate) introduces rigidity and conjugation.
  • Substituents : 4-hydroxy-3-methoxyphenyl group, similar to the target compound but with positional isomerism.

Methyl 3-(4-Ethynylphenyl)Propanoate

Structural Features :

  • Ethynyl group : A terminal alkyne (-C≡CH) at position 4 of the phenyl ring enables click chemistry modifications.

Biological Activity

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, also known by its chemical identifier 129150-61-4, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a phenolic structure which is significant for its biological interactions. The presence of hydroxyl and methoxy groups on the aromatic ring enhances its reactivity and potential for biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related cellular damage.

  • Mechanism : The compound's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity can be quantitatively assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Assay TypeIC50 Value (µM)Reference
DPPH25.0
ABTS30.5

Anticancer Activity

This compound has also shown promise as an anticancer agent . Several studies have investigated its effects on various cancer cell lines.

Case Studies

  • Colon Cancer : A study demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 11 µM, suggesting significant potential as a therapeutic agent against colorectal cancer .
  • Breast Cancer : In another study, the compound exhibited cytotoxic effects on breast cancer cell lines, with enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of HDACs : Histone deacetylase inhibitors (HDACIs) have been identified among derivatives of this compound, which can lead to altered gene expression associated with cancer progression .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death through mechanisms involving caspase activation .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Studies have shown that the compound is rapidly absorbed following oral administration.
  • Metabolism : It undergoes extensive metabolism in the liver, which may influence its bioavailability and efficacy.

Q & A

Q. What are the established synthetic routes for preparing methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, and how can reaction conditions be optimized?

A multicomponent protocol using 3-hydroxy-4H-chromen-4-one as a precursor has been reported, yielding substituted derivatives (e.g., 84% yield for compound 8a ) under mild conditions. Key steps include nucleophilic addition and esterification, with optimization involving solvent selection (e.g., DMSO), temperature control (room temperature to 80°C), and catalyst screening. Characterization via NMR and HRMS confirms structural integrity .

Q. How can researchers confirm the structural identity and purity of this compound?

Combined spectroscopic methods are critical:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.88–8.07 ppm), methoxy groups (δ 3.53–3.69 ppm), and ester carbonyls (δ 172.15–171.27 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 355.1181) .
  • Melting point analysis : Compare observed values (e.g., 149–151°C for 8a ) with literature to assess crystallinity and purity .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile byproducts.
  • Waste disposal : Segregate chemical waste and engage certified agencies for neutralization .

Advanced Research Questions

Q. How can conflicting spectral or synthetic yield data be resolved in studies of this compound?

Contradictions in melting points (e.g., 39–41°C vs. 149–151°C) or yields may arise from:

  • Polymorphism : Recrystallize samples in different solvents (e.g., ethanol vs. hexane).
  • Reaction kinetics : Monitor time-dependent intermediates via LC-MS or in-situ IR.
  • Impurity profiling : Use HPLC-PDA to identify side products (e.g., unreacted starting materials) .

Q. What strategies are effective for probing the compound’s reactivity in complex reaction systems?

  • Mechanistic studies : Employ isotopic labeling (e.g., deuterated methanol) to trace esterification pathways.
  • Regioselectivity analysis : Vary substituents on the phenyl ring (e.g., methoxy vs. nitro groups) to assess electronic effects on reactivity .
  • Cross-coupling optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura reactions with boronic acid derivatives .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) with UPLC monitoring to identify hydrolysis products (e.g., free carboxylic acids) .
  • Thermal stability : Use TGA-DSC to determine decomposition thresholds (e.g., >150°C) and guide storage conditions (e.g., refrigeration at 0–6°C) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs .

Methodological Resources

  • Spectral databases : NIST Chemistry WebBook for reference IR and MS data .
  • Crystallography : Use CIF files from Acta Crystallographica to validate X-ray structures .
  • Reaction optimization : Follow protocols in Organic Reactions for esterification and coupling methodologies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.